molecular formula C18H18N2O4 B3051440 3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 33723-32-9

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B3051440
CAS No.: 33723-32-9
M. Wt: 326.3 g/mol
InChI Key: QSSRNEAHPFPSJZ-UHFFFAOYSA-N
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Description

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole is an organic compound with the molecular formula C18H18N2O4. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole involves several steps. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with nitromethane to form 2,3-dimethoxy-β-nitrostyrene. This intermediate is then subjected to a cyclization reaction with indole in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-[1-(2,3-dimethoxyphenyl)-2-aminoethyl]-1H-indole.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include nitro, amino, and halogenated derivatives of the original compound.

Scientific Research Applications

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole has a wide range of scientific research applications:

Comparison with Similar Compounds

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

IUPAC Name

3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-17-9-5-7-13(18(17)24-2)15(11-20(21)22)14-10-19-16-8-4-3-6-12(14)16/h3-10,15,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRNEAHPFPSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392210
Record name 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33723-32-9
Record name 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
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3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
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3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
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3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
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3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
Reactant of Route 6
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole

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